(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
“(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 . It is related to the class of compounds known as bicyclo[2.2.1]heptanes .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to its bicyclic nature. The compound contains a tetrahydrofuran ring attached to a bicyclo[2.2.1]hept-5-ene ring via a methylene bridge .Chemical Reactions Analysis
As mentioned earlier, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can react with methylaminomethylruthenium to produce an amide of bicyclo[2.2.1]heptan-1,2-dicarboxylic acid . This suggests that “this compound” may also participate in similar reactions.Scientific Research Applications
Polymerization Catalysts
- (Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives are used in the addition polymerization of norbornene derivatives. Palladium(II) catalysts are particularly effective for this purpose, leading to the formation of homo- and copolymers with high yields (Reinmuth, Mathew, Melia, & Risse, 1996).
Photoresist Materials in Lithography
- Alicyclic polymers derived from this compound are utilized in the production of 193 nm photoresist materials. These polymers exhibit favorable properties like solubility in organic solvents and varying glass transition temperatures, making them suitable for lithographic applications (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Studies in Organic Chemistry
- Research in organic chemistry often involves the exploration of reactions of this compound derivatives. For example, anodic oxidation studies and reactions with palladium complexes are areas of interest, contributing to a deeper understanding of organic reaction mechanisms (Baggaley, Brettle, & Sutton, 1975); (Kang & Sen, 2004).
Pyrolysis Studies
- Pyrolysis-mass spectrometry and microwave spectroscopy studies of bicyclo[2.2.1]hept-2-ene derivatives, which are closely related to the compound , provide insights into the thermal decomposition behaviors of these compounds (Sakaizumi, Tanaka, Kuze, & Ohashi, 1997).
Synthesis of Novel Compounds
- Novel classes of compounds, including carbocyclic nucleosides and N-substituted amides, have been synthesized using this compound derivatives, expanding the repertoire of organic synthesis (Šála, Hřebabecký, Dračínský, Masojídková, Palma, Neyts, & Holý, 2010).
Medicinal Chemistry Applications
- The compound and its derivatives have been investigated for potential medicinal applications. For instance, their biological activity as N-substituted amides in pharmacology has been a subject of research (Pachuta-Stec, Kosikowska, Chodkowska, Pitucha, Malm, & Jagiełło-wójtowicz, 2012).
Properties
IUPAC Name |
oxolan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCPWLMQVDVFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2CC3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657946 | |
Record name | (Oxolan-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64028-63-3 | |
Record name | (Oxolan-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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